Ethyl 3-(5-(2-nitrophenyl)furan-2-yl)-3-oxopropanoate Ethyl 3-(5-(2-nitrophenyl)furan-2-yl)-3-oxopropanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18488699
InChI: InChI=1S/C15H13NO6/c1-2-21-15(18)9-12(17)14-8-7-13(22-14)10-5-3-4-6-11(10)16(19)20/h3-8H,2,9H2,1H3
SMILES:
Molecular Formula: C15H13NO6
Molecular Weight: 303.27 g/mol

Ethyl 3-(5-(2-nitrophenyl)furan-2-yl)-3-oxopropanoate

CAS No.:

Cat. No.: VC18488699

Molecular Formula: C15H13NO6

Molecular Weight: 303.27 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-(5-(2-nitrophenyl)furan-2-yl)-3-oxopropanoate -

Specification

Molecular Formula C15H13NO6
Molecular Weight 303.27 g/mol
IUPAC Name ethyl 3-[5-(2-nitrophenyl)furan-2-yl]-3-oxopropanoate
Standard InChI InChI=1S/C15H13NO6/c1-2-21-15(18)9-12(17)14-8-7-13(22-14)10-5-3-4-6-11(10)16(19)20/h3-8H,2,9H2,1H3
Standard InChI Key YMJYOKMFLTYSBM-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)CC(=O)C1=CC=C(O1)C2=CC=CC=C2[N+](=O)[O-]

Introduction

Ethyl 3-(5-(2-nitrophenyl)furan-2-yl)-3-oxopropanoate is a complex organic compound that belongs to the class of esters, specifically beta-keto esters. It is characterized by its unique structure, which incorporates both a furan ring and a nitrophenyl moiety, contributing to its reactivity and potential uses in various chemical reactions. This compound is primarily synthesized in laboratory settings as a precursor for further chemical transformations or as an intermediate in the synthesis of more complex molecules.

Chemical Reactivity

Ethyl 3-(5-(2-nitrophenyl)furan-2-yl)-3-oxopropanoate participates in various chemical reactions due to the presence of both electrophilic and nucleophilic sites. Mechanistic studies often utilize spectroscopic methods like NMR and IR spectroscopy to monitor changes during reactions involving this compound.

Synthesis Methods

The synthesis of Ethyl 3-(5-(2-nitrophenyl)furan-2-yl)-3-oxopropanoate typically involves the reaction of furans with electrophilic aromatic substitution or via condensation reactions involving nitrophenyl derivatives. These methods allow for the formation of the complex structure that includes both furan and nitrophenyl groups.

Applications in Research

Ethyl 3-(5-(2-nitrophenyl)furan-2-yl)-3-oxopropanoate has several applications in scientific research, particularly in synthetic chemistry. Its unique structure makes it a valuable intermediate in the synthesis of more complex molecules, which can have potential applications in medicinal chemistry and organic synthesis.

Comparison with Similar Compounds

Compound NameMolecular FormulaUnique Features
Ethyl 3-(5-(2-nitrophenyl)furan-2-yl)-3-oxopropanoateNot specifiedFuran and nitrophenyl groups
Ethyl 3-(5-(2-methoxy-4-nitrophenyl)furan-2-yl)acrylateNot specifiedMethoxy and nitro substitutions on the phenolic structure
Ethyl 3-(2-furyl)-3-oxopropanoateC9H10O4Simple furan ring without nitrophenyl group

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